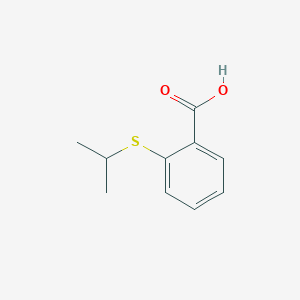

2-(Isopropylthio)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 2-(Isopropylthio)benzoic acid involves the isopropylation of halogenobenzenes, leading to a mixture of mono-, di-, and tri-isopropyl halogenobenzenes. These intermediates can be carbonated to yield corresponding benzoic acids. Such methods have been used to obtain various isopropylbenzoic acids, demonstrating the potential routes for synthesizing 2-(Isopropylthio)benzoic acid (Crawford & Supanekar, 1968).

Molecular Structure Analysis

Studies on benzoic acid derivatives provide insights into their molecular structure, highlighting the importance of intermolecular interactions, such as hydrogen bonding, in determining the crystal structure. These interactions are critical in forming molecular complexes, as seen in various benzoic acid derivatives (Seaton et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of benzoic acid derivatives, including potential compounds like 2-(Isopropylthio)benzoic acid, involves C–H bond functionalization. Such reactions can lead to the formation of valuable compounds for organic synthesis, demonstrating the versatile chemical properties of these compounds (Li et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be influenced by their molecular structures. Studies on related compounds, such as 2-amino-3,5-diiodobenzoic acid, have explored their molecular geometry, vibrational bands, and electronic properties, providing a basis for understanding the physical characteristics of 2-(Isopropylthio)benzoic acid (Yıldırım et al., 2015).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives are central to their reactivity and potential applications. For example, the oxidative coupling of benzoic acids with alkynes under air conditions showcases the ability to form complex structures through regioselective C-H bond cleavage, indicating the chemical versatility of these compounds (Ueura et al., 2007).

Aplicaciones Científicas De Investigación

1. As a Preservative in Food and Pharmaceuticals

2-(Isopropylthio)benzoic acid, a derivative of benzoic acid, is commonly used as a preservative. Benzoic acid and its derivatives, including 2-(Isopropylthio)benzoic acid, are known for their antibacterial and antifungal properties. They are used in a variety of products such as food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use result in their presence in the environment, including water, soil, and air (del Olmo, Calzada, & Nuñez, 2017).

2. In Pharmaceutical Research

Benzoic acid is a model compound for drug substances in pharmaceutical research. Studies on benzoic acid and its derivatives focus on process design, stability, solubility, and the phase behavior of these compounds in pharmaceutical formulations. The thermodynamic properties of benzoic acid and its mixtures with water and organic solvents are of particular interest (Reschke, Zherikova, Verevkin, & Held, 2016).

3. In Enhancing Drug Bioavailability

The adsorptive properties of benzoic acid derivatives, including 2-(Isopropylthio)benzoic acid, are studied for their potential in enhancing drug bioavailability. Research on the adsorptive crystallization of benzoic acid in different porous carriers, such as aerogels from supercritical CO2 solutions, is crucial. This process is significant for stabilizing amorphous forms of organic compounds, which can be used in pharmaceutical applications (Gorle, Smirnova, & Arlt, 2010).

4. Detection and Analysis Techniques

Benzoic acid derivatives are extensively used as preservatives, making their detection vital for quality assurance in the pharmaceutical, food, and chemistry industries. Research aims at developing effective detection methods for benzoic acid, such as using polyaniline/Al bismuthate composite nanorods for the electrochemical detection of benzoic acid (Pei et al., 2020).

5. Detoxification Studies

Detoxification of benzoic acid through glycine conjugation is a significant area of research. Metabolomics studies are conducted to understand the detoxification process and its impact on human health. Such studies provide insights into the metabolic perturbations due to the xenobiotic intervention of benzoic acid (Irwin et al., 2016).

Propiedades

IUPAC Name |

2-propan-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFNTLOTIFQVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406477 | |

| Record name | 2-(isopropylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylthio)benzoic acid | |

CAS RN |

41394-95-0 | |

| Record name | 2-(isopropylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 2-(Isopropylthio)benzoic acid?

A1: 2-(Isopropylthio)benzoic acid crystallizes in the centrosymmetric space group P2(1)/c with one molecule per asymmetric unit []. This means that the crystal structure is characterized by a unique arrangement of molecules that repeat in a specific pattern, giving rise to its symmetry. The molecule forms a cyclic dimer through a single hydrogen bond with an O-D...O-A distance of 2.658(2) Å. This dimer is characterized by a graph-set descriptor R2(2)(8) and is centered around a point of symmetry within the crystal lattice. Additionally, the dihedral angle between the benzene ring and the carboxyl group is 13.6(1) degrees, providing insight into the molecule's three-dimensional conformation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)

![N-(5-methyl-3-isoxazolyl)-2-[(2-propan-2-yl-4-quinazolinyl)thio]acetamide](/img/structure/B1227356.png)

![N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B1227359.png)

![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)

![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)

![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)